N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide
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Overview
Description
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes bromine and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide typically involves multiple steps. One common method involves the reaction of 1,4-bis(ethoxymethyl)-2,5-dialkoxybenzene with catalytic amounts of p-toluenesulfonic acid in boiling dichloromethane to form pillararenes. These intermediates are then reacted with N-bromosuccinimide (NBS) in acetone under reflux conditions to yield bis(4-bromo-2,5-dimethoxyphenyl)methane
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: A psychoactive substance with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: Known for its use in neuropharmacology.
Bis(4-bromo-2,5-dialkoxyphenyl)methane: A related compound used in synthetic chemistry.
Uniqueness
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C25H25Br2NO5 |
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Molecular Weight |
579.3 g/mol |
IUPAC Name |
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25Br2NO5/c1-14-6-8-15(9-7-14)25(29)28-24(16-10-20(30-2)22(32-4)12-18(16)26)17-11-21(31-3)23(33-5)13-19(17)27/h6-13,24H,1-5H3,(H,28,29) |
InChI Key |
AHPSAVAOOUQDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2Br)OC)OC)C3=CC(=C(C=C3Br)OC)OC |
Origin of Product |
United States |
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